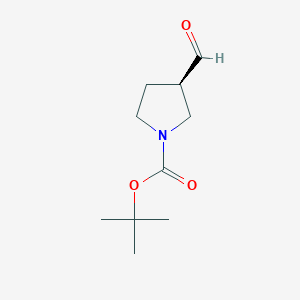

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Description

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a formyl group at the 3-position of the pyrrolidine ring. Its IUPAC name is tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate (CAS: 59379-02-1), with a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . The compound is classified as a heterocyclic building block, widely used in pharmaceutical synthesis due to its reactive aldehyde moiety and stereochemical specificity. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the formyl group enables further functionalization via nucleophilic additions or reductions .

Safety data indicate it is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handling requires protective equipment and adequate ventilation .

Properties

IUPAC Name |

tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLADVOODHZCFV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974792 | |

| Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59379-02-1, 191347-94-1 | |

| Record name | tert-Butyl 3-formylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-tert-butyl 3-formylpyrrolidine-1-carboxylate can be synthesized through the oxidation of ®-3-(hydroxymethyl)pyrrolidine-1-carboxylate . The oxidation process typically involves the use of oxidizing agents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 3-formylpyrrolidine-1-carboxylate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

®-tert-butyl 3-formylpyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various biologically active compounds . The compound’s aldehyde group can also form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Structural Variations and Reactivity Formyl vs. Hydroxymethyl/Carbamoyl Groups: The formyl group in the target compound offers higher reactivity toward nucleophilic additions (e.g., Grignard reactions) compared to hydroxymethyl or carbamoyl groups in analogs . Pyrrolidine vs. Boc Protection: All listed compounds utilize the Boc group for amine protection, but steric hindrance varies with substituents. For example, the nitropyrimidine group in may reduce solubility compared to the smaller formyl group.

Synthetic Utility

- The target compound’s formyl group enables straightforward derivatization into amines (via reductive amination) or alcohols (via reduction), making it versatile for constructing chiral centers .

- Fluoropyridine-containing analogs (e.g., ) require specialized coupling reactions, increasing synthetic complexity.

Safety and Handling The target compound shares irritant hazards (skin, eyes, respiratory) with analogs like (R)-2-iodomethyl-pyrrolidine-1-carboxylate (), but lacks the iodine atom’s toxicity risks (e.g., organotoxicity) .

Applications

- Pharmaceuticals : The target compound is a key intermediate in synthesizing enantiopure drugs, such as JAK2 inhibitors . Nitropyrimidine analogs (e.g., ) are explored for antiviral activity.

- Agrochemicals : Bromopyridine derivatives (e.g., ) are leveraged for pesticide development due to their stability and halogen-mediated bioactivity.

Research Findings and Data

Reactivity Comparison

| Reaction Type | This compound | tert-butyl 3-carbamoylpiperidine-1-carboxylate |

|---|---|---|

| Reductive Amination | High yield (>90%) with primary amines | Low yield (<30%) due to steric hindrance |

| Nucleophilic Addition | Forms Schiff bases readily | No reaction under standard conditions |

Physicochemical Properties

| Property | Target Compound | (±)-trans-1-tert-butyl 3-methyl dicarboxylate |

|---|---|---|

| LogP (lipophilicity) | 1.8 | 3.2 |

| Solubility in DMSO | >50 mg/mL | <10 mg/mL |

Biological Activity

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS Number: 59379-02-1) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Formula: C₁₀H₁₇NO₃

Molecular Weight: 199.25 g/mol

Appearance: Colorless to light yellow liquid

Purity: ≥96.0% (by GC)

The compound features a pyrrolidine ring, which is significant for its biological interactions, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with an appropriate aldehyde under controlled conditions. This reaction can be facilitated by various catalysts to improve yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its effects on various biological pathways, particularly those related to metabolic processes and cellular signaling.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antioxidant Activity: The compound has shown potential in reducing oxidative stress in cellular models.

- Anti-inflammatory Properties: It may modulate inflammatory pathways, contributing to therapeutic effects in conditions characterized by chronic inflammation.

- Neuroprotective Effects: Preliminary studies suggest that it could protect neuronal cells from damage due to neurodegenerative processes.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies:

- A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential as a neuroprotective agent .

- Another research focused on its anti-inflammatory properties, showing that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines .

- In Vivo Studies:

Comparative Analysis

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 199.25 g/mol | Antioxidant, Anti-inflammatory, Neuroprotective |

| Similar Pyrrolidine Derivatives | Varies | Varies; often similar but with different potency |

Q & A

Q. What are the optimized synthetic routes for (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate, and how is purity validated?

Methodological Answer: The compound is synthesized via oxidation of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using manganese(IV) oxide (MnO₂) in dimethyl sulfoxide (DMSO) at 20°C for 24 hours. This method achieves a 93% yield. Post-synthesis, purification involves filtration and solvent removal under reduced pressure. Validation Techniques:

Q. Table 1: Key Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MnO₂ | DMSO | 20°C | 24 h | 93% |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify functional groups and stereochemistry. For example, the aldehyde proton appears as a distinct singlet (~9.5–10 ppm) .

- Chiral HPLC : Resolves enantiomeric excess, critical for stereochemical validation .

- LC-MS/HRMS : Confirms molecular ion peaks and isotopic patterns .

Note : Contradictions in NMR splitting patterns (e.g., unexpected multiplicity) may indicate rotameric mixtures or impurities; repeating under controlled conditions (e.g., elevated temperature) resolves ambiguities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment in areas with high vapor concentrations .

- Storage : In airtight containers at –20°C to prevent aldehyde oxidation or degradation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in cross-coupling or multicomponent reactions?

Methodological Answer: The (R)-configuration at the 3-position directs nucleophilic attack (e.g., in Knoevenagel condensations or phosphonylation reactions) due to steric and electronic effects. For example:

- Phosphonylation : The aldehyde reacts with dialkyl phosphites via a radical pathway, where the chiral center influences diastereoselectivity. Use chiral auxiliaries or catalysts to enhance enantiomeric excess .

- Diastereomer Separation : Column chromatography (n-heptane/EtOAc gradients) resolves diastereomers, as demonstrated in the synthesis of tert-butyl 3-(cyano(hydroxy)methyl)pyrrolidine-1-carboxylate derivatives .

Q. Table 2: Diastereomer Ratios in Cyanohydroxylation

| Starting Material | Diastereomer Ratio (Major:Minor) | Yield |

|---|---|---|

| (R)-configured aldehyde | 37:18 | 55% |

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the pyrrolidine ring and aldehyde group under reaction conditions (e.g., solvation in DMSO) .

- DFT Calculations : Predict regioselectivity in nucleophilic additions by comparing transition-state energies of (R) vs. (S) configurations .

- Similarity Analysis : Structural analogs (e.g., tert-butyl 2-formylpiperidine-1-carboxylate, similarity score 0.96) guide hypothesis generation for reactivity .

Q. What strategies address contradictions in reaction yields or selectivity?

Methodological Answer:

- Parameter Screening : Vary temperature, solvent polarity, or catalyst loading. For example, replacing MnO₂ with TEMPO/oxone may improve oxidation efficiency .

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediates (e.g., hemiacetal formation) that stall reactions .

- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., DMSO purity, MnO₂ particle size) affecting yield .

Q. How is the compound utilized in synthesizing bioactive molecules or chiral catalysts?

Methodological Answer:

- Pharmaceutical Intermediates : The aldehyde group undergoes reductive amination to generate chiral amines for kinase inhibitors or G-protein-coupled receptor modulators .

- Chiral Ligands : Convert to pyrrolidine-oxazoline ligands for asymmetric catalysis (e.g., enantioselective aldol reactions) .

- Biopolymer Modification : Conjugate with peptides or oligonucleotides via Schiff base formation, followed by stabilization via borohydride reduction .

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 40°C; store at –20°C for long-term stability .

- pH Sensitivity : The aldehyde group is prone to hydration or oxidation in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.